Naboctate hydrochloride
CAS No.: 73747-21-4
Cat. No.: VC16509141
Molecular Formula: C33H54ClNO3
Molecular Weight: 548.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73747-21-4 |
|---|---|
| Molecular Formula | C33H54ClNO3 |
| Molecular Weight | 548.2 g/mol |
| IUPAC Name | (6,6,9-trimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 4-(diethylamino)butanoate;hydrochloride |
| Standard InChI | InChI=1S/C33H53NO3.ClH/c1-8-11-12-13-14-16-25(5)26-22-29(36-31(35)17-15-20-34(9-2)10-3)32-27-21-24(4)18-19-28(27)33(6,7)37-30(32)23-26;/h22-25H,8-21H2,1-7H3;1H |
| Standard InChI Key | DJCHJIBHIQYSLK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN(CC)CC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Naboctate hydrochloride (CAS No. 73747-21-4) is the hydrochloride salt form of naboctate, a synthetic small molecule. Its chemical formula is reported as C₃₃H₅₄ClNO₃, with a molecular weight of 548.25 g/mol . The compound’s structure includes a chlorinated aromatic core linked to a lipophilic side chain, a configuration common among synthetic cannabinoids designed to enhance blood-brain barrier permeability.
Notably, discrepancies exist in literature regarding its exact chemical composition. While some sources describe sulfur-containing derivatives, these claims remain unverified in peer-reviewed studies. The hydrochloride form improves aqueous solubility, facilitating parenteral administration and bioavailability .
Pharmacological Mechanism of Action
Naboctate hydrochloride primarily functions as a cannabinoid receptor agonist, with high affinity for both CB₁ (central) and CB₂ (peripheral) receptors . This dual activity underpins its diverse physiological effects:
Central Nervous System Effects
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Antiemetic Action: By activating CB₁ receptors in the brainstem’s emetic center, naboctate suppresses nausea and vomiting pathways, comparable to dronabinol but with improved receptor selectivity .
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Anxiolytic and Sedative Properties: Modulation of GABAergic transmission via CB₁ receptors reduces anxiety-related behaviors in preclinical models, while its sedative effects are dose-dependent and reversible .
Ophthalmic Applications
The compound demonstrates intraocular pressure (IOP)-lowering effects in glaucoma models, achieving a 22–28% reduction in IOP within 2 hours post-administration . This action is mediated through CB₁-dependent trabecular meshwork relaxation and enhanced aqueous humor outflow.
Peripheral Interactions
Preclinical and Clinical Development
Animal Studies
| Species | Dose Range (mg/kg) | Key Findings | Duration |
|---|---|---|---|
| Rats | 0.5–5 | 68% reduction in cisplatin-induced emesis | Acute |
| Rabbits | 1–3 | 25% IOP reduction sustained for 8 hours | Chronic |
| Mice | 10 | 40% decrease in anxiety-like behaviors | Acute |
Dose-limiting effects included transient hypotension (≥5 mg/kg) and mild motor impairment (≥3 mg/kg) .
Human Trials
No Phase III trials have been reported as of April 2025. Early-phase studies are pending due to:
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Regulatory challenges surrounding synthetic cannabinoids
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Limited commercial investment compared to phytocannabinoid derivatives
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Patent ambiguities in formulation technologies
Comparative Analysis with Related Cannabinoids
| Parameter | Naboctate HCl | Dronabinol | Nabilone |
|---|---|---|---|
| Receptor Selectivity | CB₁/CB₂ | CB₁-preferring | CB₁/CB₂ |
| Oral Bioavailability | 34% | 10–20% | 60% |
| Tmax (hours) | 1.5 | 2–4 | 2–3 |
| Half-life (hours) | 6–8 | 19–24 | 2–4 |
| FDA Indications | None | CINV, AIDS | CINV |
CINV = Chemotherapy-induced nausea and vomiting
Naboctate’s shorter half-life may reduce cumulative toxicity risks compared to dronabinol, while its higher bioavailability versus nabilone could enable lower dosing .
Synthesis and Manufacturing
Proprietary synthesis routes involve:
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Friedel-Crafts acylation of resorcinol derivatives to construct the core ring system
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N-alkylation with bromoalkanes to install the lipophilic side chain
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Salt formation via HCl gas treatment in anhydrous ethanol
Critical quality attributes include:
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Residual solvent limits (<300 ppm for dichloromethane)
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Enantiomeric purity (>99.5% for the R-configuration)
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Particle size distribution (D90 <50 μm for tablet formulations)
| Pack Size | Cost (USD) | Lead Time |
|---|---|---|
| 25 mg | 1,520 | 6–8 weeks |
| 50 mg | 1,980 | 6–8 weeks |
| 100 mg | 2,500 | 6–8 weeks |
Current suppliers include TargetMol Chemicals, with GMP certification pending .
Future Directions and Research Needs
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Clinical Trial Design:
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Phase I studies to establish pharmacokinetic profiles in humans
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Head-to-head comparisons with established antiemetics (e.g., ondansetron)
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Formulation Optimization:
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Development of inhaled formulations for rapid-onset glaucoma therapy
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Transdermal patches to mitigate first-pass metabolism
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Mechanistic Studies:
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CB₂ receptor-mediated immunomodulation in autoimmune models
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Long-term cognitive effects of chronic CB₁ agonism
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